- Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindolesTetrahedron Letters, 2017, 58(13), 1324-1325,
Cas no 91482-63-2 (1-methyl-4-nitro-indole)

1-methyl-4-nitro-indole structure
Nom du produit:1-methyl-4-nitro-indole
Numéro CAS:91482-63-2
Le MF:C9H8N2O2
Mégawatts:176.172021865845
MDL:MFCD08236728
CID:799812
PubChem ID:13168067
1-methyl-4-nitro-indole Propriétés chimiques et physiques
Nom et identifiant
-
- 1-methyl-4-nitro-1H-Indole
- 1H-Indole,1-methyl-4-nitro-
- 1-methyl-4-nitroindole
- 1H-Indole,1-methyl-4-nitro
- 1-methyl-4-nitroindolone
- 4-nitro-N-methylindole
- 1-Methyl-4-nitro-1H-indole (ACI)
- 1-methyl-4-nitro-indole
- CS-0061754
- AKOS006284503
- AB43866
- 1-methyl-4-nitro-1H-indol
- DTXSID20524314
- SY242535
- MFCD08236728
- MGIRVUJGWSRAOV-UHFFFAOYSA-N
- AC-18590
- SCHEMBL2475315
- 91482-63-2
- AS-38397
-
- MDL: MFCD08236728
- Piscine à noyau: 1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3
- La clé Inchi: MGIRVUJGWSRAOV-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C2C=CN(C=2C=CC=1)C)=O
Propriétés calculées
- Qualité précise: 176.05900
- Masse isotopique unique: 176.058577502g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 214
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 50.8Ų
- Le xlogp3: 1.3
Propriétés expérimentales
- Dense: 1.298
- Point d'ébullition: 339.247°C at 760 mmHg
- Point d'éclair: 158.971°C
- Indice de réfraction: 1.631
- Le PSA: 50.75000
- Le LogP: 2.60970
1-methyl-4-nitro-indole Informations de sécurité
1-methyl-4-nitro-indole Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1-methyl-4-nitro-indole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132394-1g |
1-Methyl-4-nitro-1H-indole |
91482-63-2 | 97% | 1g |
¥679.00 | 2024-04-25 | |
Chemenu | CM238124-250mg |
1-Methyl-4-nitro-1H-indole |
91482-63-2 | 95%+ | 250mg |
$99 | 2024-07-20 | |
TRC | M223535-500mg |
1-Methyl-4-nitro-1H-indole |
91482-63-2 | 500mg |
$ 365.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-200mg |
1-methyl-4-nitro-indole |
91482-63-2 | 98% | 200mg |
603.0CNY | 2021-07-17 | |
abcr | AB447383-5 g |
1-Methyl-4-nitro-1H-indole |
91482-63-2 | 5g |
€1,253.40 | 2022-08-31 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF512-1G |
1-methyl-4-nitro-indole |
91482-63-2 | 95% | 1g |
¥ 759.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-250mg |
1-methyl-4-nitro-indole |
91482-63-2 | 98% | 250mg |
1052CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-1g |
1-methyl-4-nitro-indole |
91482-63-2 | 98% | 1g |
2437.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-50mg |
1-methyl-4-nitro-indole |
91482-63-2 | 98% | 50mg |
266.0CNY | 2021-07-17 | |
abcr | AB447383-250mg |
1-Methyl-4-nitro-1H-indole; . |
91482-63-2 | 250mg |
€95.30 | 2025-03-19 |
1-methyl-4-nitro-indole Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled
1.2 4 h, rt
1.2 4 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h
Référence
- Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-SrcJournal of Medicinal Chemistry, 2004, 47(4), 871-887,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Dimethyl oxalate , Potassium tert-butoxide Solvents: Dimethylformamide
Référence
- Alkylation with oxalic esters. Scope and mechanismTetrahedron, 1990, 46(17), 6113-24,
Synthetic Routes 4
Conditions de réaction
Référence
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Synthetic Routes 5
Conditions de réaction
Référence
- N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: the first selective 5-HT1C receptor antagonistJournal of Medicinal Chemistry, 1993, 36(8), 1104-7,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
Référence
- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-onesJournal of Medicinal Chemistry, 2005, 48(9), 3417-3427,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Référence
- A Practical Method for N-Methylation of Indoles Using Dimethyl CarbonateOrganic Process Research & Development, 2001, 5(6), 604-608,
Synthetic Routes 8
Conditions de réaction
Référence
- preparation of heterocyclic compounds as 5-HT1c antagonists, China, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ; 120 °C
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
Référence
- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-onesJournal of Medicinal Chemistry, 2005, 48(9), 3417-3427,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 min, rt
1.2 4 h, rt
1.3 Reagents: Water
1.2 4 h, rt
1.3 Reagents: Water
Référence
- Methyl Trifluoroacetate as a Methylation Reagent for N-H, O-H, and S-H Functionalities under Mild ConditionsAsian Journal of Organic Chemistry, 2019, 8(8), 1325-1331,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.2 14 h, rt
1.3 Reagents: Water ; rt
1.2 14 h, rt
1.3 Reagents: Water ; rt
Référence
- Regioselective Radical Arene Amination for the Concise Synthesis of ortho-PhenylenediaminesJournal of the American Chemical Society, 2021, 143(25), 9355-9360,
Synthetic Routes 12
Conditions de réaction
1.1 Catalysts: Potassium ethoxide
Référence
- A new simple procedure for alkylation of nitrogen heterocycles using dialkyl oxalates and alkoxidesTetrahedron Letters, 1984, 25(18), 1957-60,
1-methyl-4-nitro-indole Raw materials
- Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
- 4-nitro-1H-indole
- 2-methyl-3-nitro-aniline
- Methyl trifluoroacetate
1-methyl-4-nitro-indole Preparation Products
1-methyl-4-nitro-indole Littérature connexe
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
91482-63-2 (1-methyl-4-nitro-indole) Produits connexes
- 61166-05-0(9H-Carbazole,9-methyl-3-nitro-)
- 29906-67-0(1-Methyl-5-nitro-1H-indole)
- 99459-48-0(1-methyl-6-nitro-1H-Indole)
- 444678-35-7(2-Cyano-3-(4-fluorophenyl)-N-(1-methylethyl)-2-propenamide)
- 2377035-07-7(2-Hydroxy-5-pyrazol-1-ylbenzaldehyde)
- 890892-10-1(1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 2103791-40-6(methyl 2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetate)
- 1421588-55-7((2E)-3-(2-chlorophenyl)-N-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylprop-2-enamide)
- 2248348-84-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropylpyridine-4-carboxylate)
- 1602903-52-5(3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:91482-63-2)1-METHYL-4-NITRO-1H-INDOLE

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:91482-63-2)1-methyl-4-nitro-indole

Pureté:99%
Quantité:5g
Prix ($):373.0